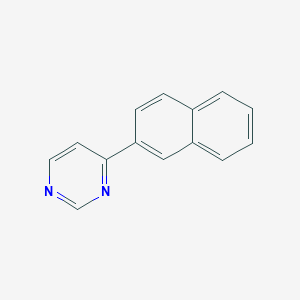
N,N'-di(naphthalen-1-yl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-di(1-naphthyl)pentanediamide is a chemical compound with the molecular formula C25H22N2O2 It is characterized by the presence of two naphthyl groups attached to a pentanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-di(1-naphthyl)pentanediamide typically involves the reaction of 1-naphthylamine with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for N1,N~5~-di(1-naphthyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~5~-di(1-naphthyl)pentanediamide can undergo various types of chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl groups can yield naphthoquinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~5~-di(1-naphthyl)pentanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~5~-di(1-naphthyl)pentanediamide involves its interaction with specific molecular targets. The naphthyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the amide groups can form hydrogen bonds with various biomolecules, affecting their stability and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~5~-di(2-naphthyl)pentanediamide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl.
N~1~,N~5~-di(phenyl)pentanediamide: Contains phenyl groups instead of naphthyl groups.
N~1~,N~5~-di(anthracenyl)pentanediamide: Contains anthracenyl groups, which are larger aromatic systems.
Uniqueness
N~1~,N~5~-di(1-naphthyl)pentanediamide is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new materials and drugs .
Propiedades
Fórmula molecular |
C25H22N2O2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N'-dinaphthalen-1-ylpentanediamide |
InChI |
InChI=1S/C25H22N2O2/c28-24(26-22-14-5-10-18-8-1-3-12-20(18)22)16-7-17-25(29)27-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2,(H,26,28)(H,27,29) |
Clave InChI |
QIMHOUAJGAMQKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983174.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983179.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983186.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11983191.png)
![5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983193.png)

![4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11983222.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983235.png)
![N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11983241.png)

